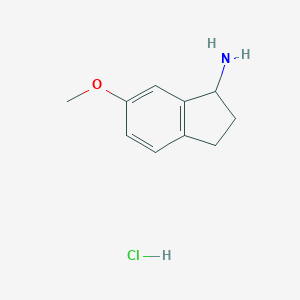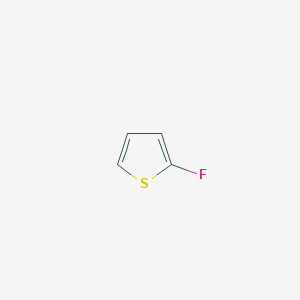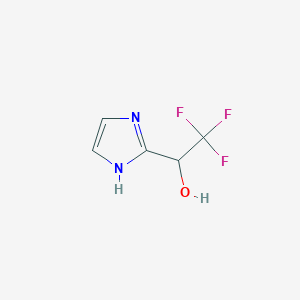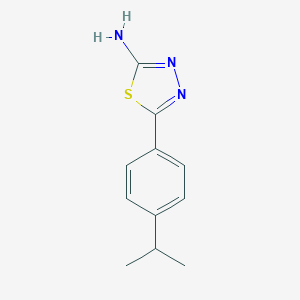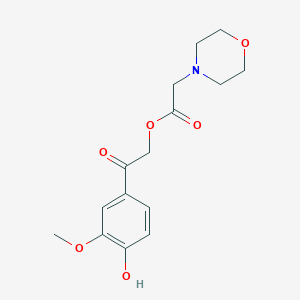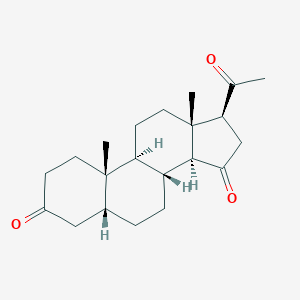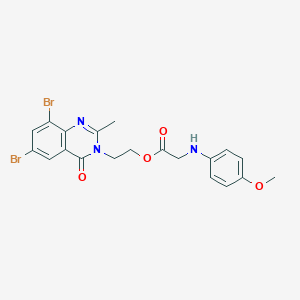
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester binds to the ATP-binding site of EGFR tyrosine kinase and prevents its activation. This inhibition leads to the suppression of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are involved in cell growth and survival. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, in cancer cells.
Effets Biochimiques Et Physiologiques
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to have potent anti-proliferative and pro-apoptotic effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition, Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for EGFR tyrosine kinase, making it an ideal tool for studying the role of EGFR in cancer. However, Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. One direction is to develop more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is to study the effects of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the development of new drug delivery systems, such as nanoparticles, may improve the effectiveness of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester in vivo. Finally, the study of EGFR mutations and their response to Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester may lead to personalized cancer therapies.
Méthodes De Synthèse
The synthesis of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves a multi-step process that begins with the reaction of 4-methoxyaniline with 2-bromopropionic acid to form N-(4-methoxyphenyl)-2-bromopropionamide. The reaction of this intermediate with ethyl 6,8-dibromo-2-methyl-4-oxoquinazoline-3-carboxylate in the presence of triethylamine and N,N-dimethylformamide (DMF) produces Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester.
Applications De Recherche Scientifique
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells by blocking the activation of EGFR tyrosine kinase. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell growth and survival. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Propriétés
Numéro CAS |
110009-16-0 |
|---|---|
Nom du produit |
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester |
Formule moléculaire |
C20H19Br2N3O4 |
Poids moléculaire |
525.2 g/mol |
Nom IUPAC |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(4-methoxyanilino)acetate |
InChI |
InChI=1S/C20H19Br2N3O4/c1-12-24-19-16(9-13(21)10-17(19)22)20(27)25(12)7-8-29-18(26)11-23-14-3-5-15(28-2)6-4-14/h3-6,9-10,23H,7-8,11H2,1-2H3 |
Clé InChI |
CNYOXBWJBKCCJB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC3=CC=C(C=C3)OC |
Autres numéros CAS |
110009-16-0 |
Synonymes |
beta-(6,8-Dibromo-2-methyl-3,4-dihydro-4-oxoquinazolin-3-yl)ethyl p-an isidinoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



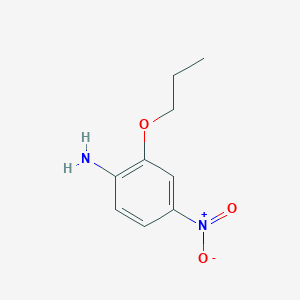
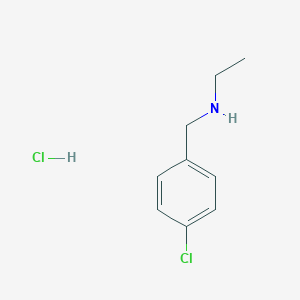
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

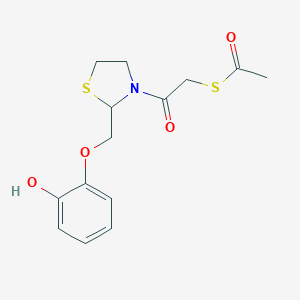
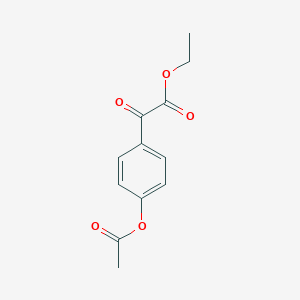
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
